molecular formula C10H12O2S B14516866 1-Methyl-3-(prop-2-ene-1-sulfonyl)benzene CAS No. 62384-70-7

1-Methyl-3-(prop-2-ene-1-sulfonyl)benzene

Cat. No.: B14516866
CAS No.: 62384-70-7
M. Wt: 196.27 g/mol
InChI Key: GVIDGEFGNMIKGG-UHFFFAOYSA-N
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Description

1-Methyl-3-(prop-2-ene-1-sulfonyl)benzene is an organic compound with the molecular formula C10H12O2S It is a derivative of benzene, characterized by the presence of a methyl group and a prop-2-ene-1-sulfonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(prop-2-ene-1-sulfonyl)benzene typically involves the reaction of 3-chloro-2-methyl-propene with sodium benzenesulfinate in dry methanol. The reaction mixture is refluxed for about 20 hours, followed by cooling and concentration under reduced pressure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(prop-2-ene-1-sulfonyl)benzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives of the compound .

Scientific Research Applications

1-Methyl-3-(prop-2-ene-1-sulfonyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(prop-2-ene-1-sulfonyl)benzene involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the removal of a proton to regenerate the aromatic ring . This process involves the formation of a positively charged benzenonium intermediate, which is stabilized by resonance .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(prop-1-en-2-yl)benzene:

    1-Methyl-3α-methylstyrene: Another similar compound with a different arrangement of the methyl and styrene groups.

Uniqueness

1-Methyl-3-(prop-2-ene-1-sulfonyl)benzene is unique due to the presence of the sulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

62384-70-7

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

1-methyl-3-prop-2-enylsulfonylbenzene

InChI

InChI=1S/C10H12O2S/c1-3-7-13(11,12)10-6-4-5-9(2)8-10/h3-6,8H,1,7H2,2H3

InChI Key

GVIDGEFGNMIKGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)CC=C

Origin of Product

United States

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